(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260593-54-1
VCID: VC8358085
InChI: InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)CO
Molecular Formula: C11H21NO4
Molecular Weight: 231.29

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.: 1260593-54-1

Cat. No.: VC8358085

Molecular Formula: C11H21NO4

Molecular Weight: 231.29

* For research use only. Not for human or veterinary use.

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate - 1260593-54-1

Specification

CAS No. 1260593-54-1
Molecular Formula C11H21NO4
Molecular Weight 231.29
IUPAC Name tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1
Standard InChI Key ULXATPSIGBJTPI-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CO
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CO

Introduction

Chemical Identity and Structural Properties

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 220218-58-6) is a chiral piperidine derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . Its IUPAC name, tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, reflects the stereochemistry at the 3rd and 4th positions of the piperidine ring. The compound’s structure includes:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.

  • A hydroxymethyl (-CH₂OH) group at the 4-position.

  • A hydroxyl (-OH) group at the 3-position.

The stereochemistry is critical to its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Stereochemical Considerations

The synthesis of (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate requires precise control over stereochemistry. While detailed protocols for this specific isomer are scarce, general strategies for analogous piperidine derivatives include:

Key Synthetic Routes

  • Piperidine Ring Functionalization:
    Starting from cis- or trans-4-hydroxymethylpiperidin-3-ol, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base such as triethylamine . Stereochemical integrity is maintained by avoiding harsh acidic or basic conditions that could epimerize chiral centers.

  • Asymmetric Catalysis:
    Chiral auxiliaries or catalysts may enforce the (3S,4S) configuration. For instance, Sharpless asymmetric dihydroxylation has been employed to install vicinal diols in related systems .

Challenges in Stereoselective Synthesis

  • Epimerization Risk: The proximity of the hydroxyl and hydroxymethyl groups necessitates mild reaction conditions to prevent racemization.

  • Purification Difficulties: Diastereomeric byproducts often require chromatographic separation using chiral stationary phases, increasing synthetic complexity .

Applications in Medicinal Chemistry

Multitarget-Directed Ligands (MTDLs)

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate serves as a precursor to MTDLs for Alzheimer’s disease (AD) treatment. Derivatives such as PQM-181 (5k) demonstrate:

  • AChE Inhibition: Non-competitive inhibition with IC₅₀ values <10 μM .

  • Antioxidant Activity: Protection against oxidative stress in SH-SY5Y neuroblastoma cells (EC₅₀ ≈ 25 μM) .

  • Neuroprotection: Reduction of β-amyloid-induced cytotoxicity by 40–60% at 10 μM .

Structural Modifications and SAR

  • Hydroxymethyl Position: The 4-hydroxymethyl group enhances solubility and membrane permeability compared to 3-substituted analogs .

  • Boc Group: Facilitates temporary amine protection, enabling subsequent functionalization (e.g., hydrazone formation) .

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
CAS Number220218-58-6
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol
Storage Conditions-20°C, inert atmosphere

Safety Notes:

  • Limited toxicity data are available. Standard precautions for handling carbamates (e.g., glove use, ventilation) are recommended.

  • Avoid strong acids/bases to prevent Boc deprotection and piperidine ring degradation .

Future Directions and Challenges

  • Stereoselective Scale-Up: Developing cost-effective catalytic methods for large-scale production remains a priority.

  • In Vivo Studies: Preliminary in vitro results warrant further investigation into pharmacokinetics and blood-brain barrier penetration .

  • Diversification: Exploring ureas, sulfonamides, or heterocyclic replacements for the Boc group could yield novel bioactivities.

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